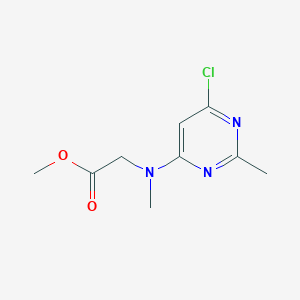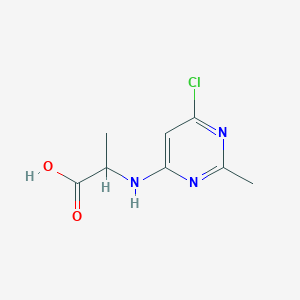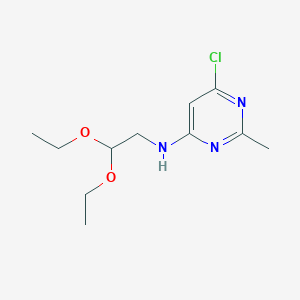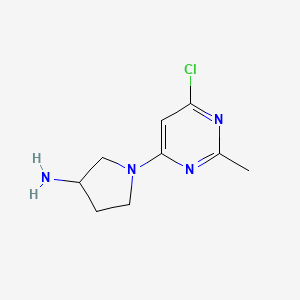
6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Übersicht
Beschreibung
The compound “6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin . It has a fluorophenyl group, a trifluoromethyl group, and a methyl group attached to the nicotinic acid molecule .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyridine ring (from the nicotinic acid) with a fluorophenyl group, a trifluoromethyl group, and a methyl group attached to it .Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid and its derivatives have been studied for their insecticidal activities. Research has indicated that nicotinic acid derivatives containing a pyridine nucleus and a side chain at the third position can significantly impact the toxicity to insects. These compounds have shown promising activities against various pests such as Green peach aphid, American bollworm, and Maize weevil (Deshmukh, Patil, & Shripanavar, 2012).
Synthesis and Industrial Applications
The compound has been involved in the development of safe and economical synthesis processes for compounds used as intermediates in the creation of novel anti-infective agents. The key process involves the trifluoromethylation of aryl iodide using cost-effective systems, emphasizing the development of efficient and scalable synthesis methods (Mulder et al., 2013). Additionally, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been explored, with these compounds serving as key intermediates in the manufacturing of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Vasorelaxation and Antioxidation Properties
Studies have reported the effects of thionicotinic acid derivatives, including this compound, on vasorelaxation and antioxidation properties. These compounds were found to exert vasorelaxation in a dose-dependent manner and displayed significant antioxidant properties in assays. The results suggest the potential of these derivatives to be developed as therapeutics due to their vasorelaxant and antioxidant effects (Prachayasittikul et al., 2010).
Biochemische Analyse
Biochemical Properties
6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an inhibitor or activator, depending on the specific biochemical pathway it is involved in .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and lipid metabolism. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to nicotinic acid receptors, leading to their activation or inhibition. This binding can result in downstream signaling events that modulate gene expression and enzyme activity. Additionally, this compound can inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and lipid-lowering properties. At higher doses, toxic or adverse effects can be observed. These effects include alterations in liver and kidney function, as well as potential neurotoxicity. It is important to determine the threshold doses that elicit therapeutic versus toxic effects to ensure safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in lipid metabolism and inflammatory responses. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids. This modulation can lead to changes in metabolic flux and the levels of various metabolites, which can have significant physiological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution to specific organelles .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLCJNMVSZAYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



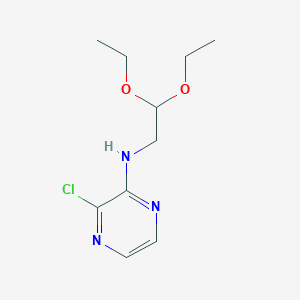
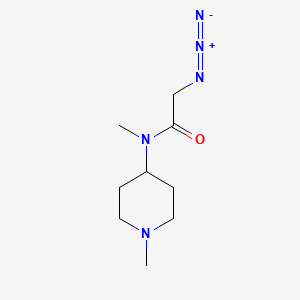
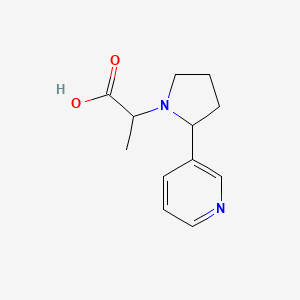

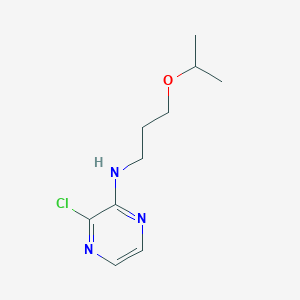
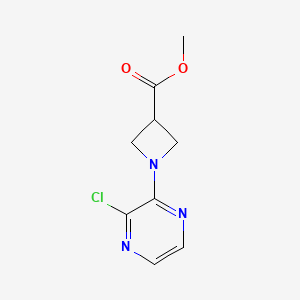
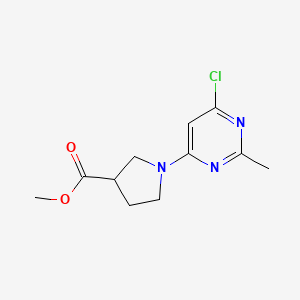
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)

